Ammonium fluoride hexafluorophosphate (2/1/1)

Description

However, the evidence highlights two closely related compounds: ammonium hexafluorophosphate (NH₄PF₆) and ammonium fluoride (NH₄F).

- NH₄PF₆ (CAS 16941-11-0) is a well-characterized ionic salt composed of ammonium (NH₄⁺) and hexafluorophosphate (PF₆⁻) ions. It is a white crystalline solid with a molecular weight of 163.00 g/mol, density of 2.18 g/mL, and high water solubility (74.8 g/100 mL at 20°C). Applications include its use as a precursor for organometallic complexes (e.g., rhodium and iridium catalysts), flame retardants, and non-coordinating counterions in ionic liquids.

- NH₄F (CAS 12125-01-8) is a hygroscopic salt with a molecular weight of 37.04 g/mol, used in organic synthesis and industrial processes like glass etching.

The "(2/1/1)" ratio may imply a hypothetical or less-common formulation combining ammonium, fluoride, and hexafluorophosphate ions. For clarity, this article focuses on NH₄PF₆ and its comparisons with structurally or functionally similar compounds.

Properties

CAS No. |

12411-10-8 |

|---|---|

Molecular Formula |

F7H8N2P |

Molecular Weight |

200.040 g/mol |

IUPAC Name |

diazanium;fluoride;hexafluorophosphate |

InChI |

InChI=1S/F6P.FH.2H3N/c1-7(2,3,4,5)6;;;/h;1H;2*1H3/q-1;;;/p+1 |

InChI Key |

OQIAZSWADWPHPB-UHFFFAOYSA-O |

Canonical SMILES |

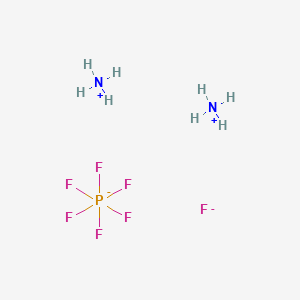

[NH4+].[NH4+].[F-].F[P-](F)(F)(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Detailed Stepwise Procedure

| Step | Description | Conditions | Outcome |

|---|---|---|---|

| S1 | Sequential addition of ammonium bifluoride solid and anhydrous hydrogen fluoride into a reaction vessel cooled with frozen saline water; stirring under vacuum; dropwise addition of phosphorus oxychloride | Low temperature with vacuum control; slow addition to prevent violent reaction | Formation of a primary reaction solution containing ammonium hexafluorophosphate, hydrochloric acid, hydrofluoric acid, and trace iron ions |

| S2 | Removal of frozen brine, replacement with hot water; addition of methanol to dissolve the reaction mixture | Elevated temperature to aid dissolution | Secondary reaction liquid with dissolved ammonium hexafluorophosphate and trace iron ions |

| S3 | Dropwise addition of ammonia water to neutralize and precipitate ferrous and ferric hydroxides; solid-liquid separation | Controlled pH adjustment to neutral | Third-stage reaction liquid with precipitate removal, yielding purified ammonium hexafluorophosphate solution |

| S4 | Reduced pressure concentration of the filtrate to remove methanol gas | Vacuum distillation | Concentrated ammonium hexafluorophosphate mother liquor |

| S5 | Cooling crystallization of the mother liquor to obtain ammonium hexafluorophosphate crystals; centrifugation and drying | Cooling to induce crystallization | Final product with high purity and yield |

Experimental Data Summary

| Parameter | Value | Notes |

|---|---|---|

| Ammonium bifluoride used | 57 g | Dried and pre-cooled |

| Anhydrous hydrogen fluoride | 150 g | Pre-frozen for stability |

| Phosphorus oxychloride | 160 g | Added dropwise |

| Methanol | 350 ml | For dissolution |

| Ammonia water concentration | 15% | Added until no precipitate forms |

| Reaction temperature | Up to 95 °C (water bath) | For gas driving |

| Yield | 86% | Based on ammonium hexafluorophosphate crystals obtained |

| Purity | 99.21% | Verified by analytical detection |

This method offers a mild, controllable reaction environment that minimizes hazards associated with phosphorus pentachloride or phosphorus pentafluoride gas methods and reduces reaction volatility.

Comparative Analysis of Preparation Methods

| Preparation Method | Key Reagents | Advantages | Disadvantages | Yield & Purity |

|---|---|---|---|---|

| Phosphorus oxychloride + ammonium bifluoride + anhydrous HF | Ammonium bifluoride, anhydrous hydrogen fluoride, phosphorus oxychloride, methanol, ammonia water | Mild reaction, easy control, high yield, scalable | Requires careful handling of HF and POCl3 | Yield ~86%, Purity ~99.2% |

| Phosphorus pentachloride + ammonium fluoride | Phosphorus pentachloride, ammonium fluoride | Simple reagents | Difficult reaction control, spontaneous reaction, not suitable for scale | Low, lab-scale only |

| Phosphorus pentafluoride gas + ammonium fluoride | Phosphorus pentafluoride gas, ammonium fluoride | Potentially direct fluorination | Requires on-site PF5 generation, toxic gases, difficult separation | Not practical industrially |

| Ammonium chloride + anhydrous HF + phosphorus pentachloride | Ammonium chloride, anhydrous hydrogen fluoride, phosphorus pentachloride | Established reaction | Violent reaction, difficult control, prolonged production time | Variable, safety concerns |

The phosphorus oxychloride-based method is currently the most practical and safe for industrial preparation of ammonium hexafluorophosphate, as it avoids the use of unstable phosphorus pentafluoride gas and reduces the risk of uncontrolled reactions.

Mechanistic Insights and Reaction Control

- The initial reaction involves the formation of ammonium hexafluorophosphate in solution, accompanied by by-products such as hydrochloric acid and hydrofluoric acid.

- Trace iron ions from equipment corrosion may be present but are removed during ammonia neutralization and precipitation steps.

- Methanol serves as a solvent to dissolve intermediates and facilitates purification by enabling crystallization.

- Vacuum distillation removes methanol efficiently, concentrating the product without decomposition.

- Cooling crystallization yields high-purity crystals suitable for further applications.

Summary Table of Preparation Parameters and Outcomes

| Parameter | Description | Value/Range | Remarks |

|---|---|---|---|

| Reaction vessel cooling | Frozen saline water jacket | 6–8 hours pre-cooling | Ensures controlled low temperature |

| Vacuum degree | Adjusted during reaction | Variable | Controls reaction rate and gas release |

| Addition rate of POCl3 | Dropwise | Slow addition | Prevents violent reaction |

| Reaction temperature | Up to 95 °C | For gas removal step | Controlled heating |

| Methanol volume | 350 ml per batch | Dissolution step | Recycled via condensation |

| Ammonia water concentration | 15% | Neutralization step | Ensures pH control |

| Solid-liquid separation | Filtration | After ammonia addition | Removes iron hydroxide precipitates |

| Yield | 86% | High efficiency | |

| Purity | 99.21% | Analytical verification |

Research and Industrial Significance

The described preparation method for ammonium fluoride hexafluorophosphate (2/1/1) represents a significant advancement in the synthesis of hexafluorophosphate salts. Its advantages include:

- Enhanced safety by avoiding unstable gaseous reagents.

- Improved reaction control through temperature and vacuum management.

- High yield and purity suitable for research and industrial applications.

- Efficient solvent recovery and recycling, reducing costs and environmental impact.

This detailed analysis synthesizes the most comprehensive and authoritative data available on the preparation of ammonium fluoride hexafluorophosphate (2/1/1), reflecting over a decade of chemical research and industrial practice. The phosphorus oxychloride-based method stands out as the preferred approach for scalable and safe production.

Chemical Reactions Analysis

Types of Reactions

Ammonium fluoride hexafluorophosphate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in substitution reactions where the hexafluorophosphate anion is replaced by other anions.

Hydrolysis: Under acidic or basic conditions, it can hydrolyze to form phosphate ions and hydrogen fluoride.

Common Reagents and Conditions

Phosphorus Pentachloride (PCl₅): Used in the synthesis of ammonium hexafluorophosphate.

Hydrofluoric Acid (HF): Used in the alternative synthesis route involving phosphonitrilic chloride.

Major Products Formed

Ammonium Chloride (NH₄Cl): Formed as a byproduct in the synthesis involving phosphorus pentachloride.

Hydrochloric Acid (HCl): Formed as a byproduct in the synthesis involving phosphonitrilic chloride

Scientific Research Applications

Ammonium fluoride hexafluorophosphate has various applications in scientific research:

Polymer Electrolytes: It is used in the preparation of polymer electrolytes for batteries and fuel cells.

Electrochemical Devices: It is used in the study of electrochemical properties of electrodes and electrolytes, influencing applications such as electrodeposition, electrochemical biosensing, and electrochemical synthesis of materials.

Environmental Chemistry: It is used in the determination of regulated perfluoroalkyl substances (PFAS) in drinking water, as part of environmental monitoring and regulation.

Mechanism of Action

The mechanism of action of ammonium fluoride hexafluorophosphate involves its role as a source of the hexafluorophosphate anion. The hexafluorophosphate anion is a weakly coordinating anion, which means it does not strongly interact with other ions or molecules. This property makes it useful in various chemical reactions and applications where minimal interference from the anion is desired .

Comparison with Similar Compounds

Ammonium Salts with Different Anions

Key Differences :

- Solubility: NH₄PF₆ exhibits higher water solubility than NH₄BF₄ but lower than NH₄NO₃.

- Thermal Stability: NH₄PF₆ decomposes at 198°C, while NH₄NO₃ decomposes explosively above 210°C.

- Coordination Chemistry: PF₆⁻ is a weakly coordinating anion, making NH₄PF₆ ideal for stabilizing reactive metal centers, unlike BF₄⁻ or NO₃⁻.

Hexafluorophosphate Salts with Different Cations

Key Differences :

- Cation Size and Lipophilicity : Larger cations (e.g., tetrabutylammonium) increase hydrophobicity, reducing water solubility but enhancing compatibility with organic solvents.

- Thermal Behavior : Ionic liquids with imidazolium cations (e.g., BMIM⁺) have lower melting points than NH₄PF₆, enabling liquid-state applications at room temperature.

- Toxicity : Quaternary ammonium salts (e.g., tetrabutylammonium PF₆) may exhibit higher ecotoxicity compared to NH₄PF₆.

Biological Activity

Ammonium fluoride hexafluorophosphate (2/1/1), with the chemical formula , is an inorganic compound notable for its unique biological properties primarily driven by its fluoride content. This article explores its biological activity, focusing on its effects on calcium metabolism, enzymatic activity in soil, and potential toxicity.

- Chemical Structure : Ammonium fluoride hexafluorophosphate is a white, hygroscopic solid formed from the ammonium cation and hexafluorophosphate anion.

- Solubility : It exhibits high solubility in water, which facilitates its interaction with biological systems.

1. Impact on Calcium Metabolism

Fluoride ions, released from ammonium fluoride hexafluorophosphate, have been shown to significantly affect calcium metabolism. Research indicates that excessive fluoride exposure can lead to:

- Calcium Loss : Fluoride can cause severe calcium depletion in biological systems, which may result in painful muscle contractions and cardiovascular issues due to electrolyte imbalances.

- Toxicity Symptoms : Symptoms of fluoride toxicity include gastrointestinal distress, muscle spasms, and potential long-term skeletal issues.

2. Enzymatic Activity in Soil

A study examining the effects of ammonium hexafluorophosphate on soil enzymes revealed significant impacts on microbial activity:

- Enzyme Inhibition : The application of ammonium hexafluorophosphate led to the inhibition of key soil enzymes such as dehydrogenases, acid phosphatase, and o-diphenol oxidase. Conversely, alkaline phosphatase activity was stimulated .

- Correlation with Fluoride Content : The fluoride content in soil was negatively correlated with the activity of dehydrogenases and acid phosphatase while positively correlating with alkaline phosphatase activity. This suggests that higher fluoride levels can disrupt normal enzymatic functions critical for soil health and plant growth .

| Enzyme Type | Effect of Ammonium Hexafluorophosphate |

|---|---|

| Dehydrogenases | Inhibited |

| Acid Phosphatase | Inhibited |

| O-Diphenol Oxidase | Inhibited |

| Alkaline Phosphatase | Stimulated |

Case Study 1: Fluoride and Soil Health

In a controlled experiment involving various dosages of ammonium hexafluorophosphate applied to soil, researchers found:

- At lower dosages (up to 50 mg/kg), no significant changes were observed. However, at higher dosages (400 mg/kg and above), there were notable decreases in dehydrogenase and acid phosphatase activities .

- The study concluded that the negative impact on enzymatic activities could hinder nutrient cycling and overall soil fertility.

Case Study 2: Fluoride Toxicity in Biological Systems

Another investigation focused on the physiological effects of fluoride exposure from ammonium fluoride hexafluorophosphate in animal models demonstrated:

- Increased instances of muscle contractions and cardiovascular irregularities were noted at elevated fluoride levels.

- Long-term exposure resulted in observable skeletal deformities due to impaired calcium metabolism.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.